Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate
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Overview
Description
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)pyrazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrazoles, biaryl compounds, and other derivatives with modified functional groups .
Scientific Research Applications
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis pathways, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H12BrN2O2. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling, which facilitate the synthesis of derivatives with enhanced biological activity .
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives synthesized through Suzuki coupling demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL .
2. Anti-inflammatory Activity
This compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In a study examining pyrazole derivatives, compounds exhibited IC50 values comparable to established anti-inflammatory drugs, indicating their potential as anti-inflammatory agents .
3. Anticancer Activity
The compound's derivatives have also been evaluated for anticancer properties. For example, certain pyrazole derivatives demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.07 µM to 0.08 µM . This suggests that modifications to the pyrazolidine structure could yield potent anticancer agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, effectively blocking their activity. This mechanism is particularly relevant in the context of anti-inflammatory and antimicrobial actions .
- Receptor Modulation : It may also act on various receptors involved in cellular signaling pathways, influencing processes such as apoptosis in cancer cells or inflammatory responses.
Case Study 1: Antibacterial Activity Evaluation
A recent study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results highlighted that compounds with brominated phenyl groups exhibited enhanced activity against multidrug-resistant strains of bacteria compared to non-brominated analogs .
Case Study 2: Anti-inflammatory Efficacy
In another investigation focusing on anti-inflammatory effects, researchers synthesized various pyrazole derivatives and assessed their COX inhibition capabilities. The study found that certain derivatives not only inhibited COX enzymes but also reduced pro-inflammatory cytokine levels in vitro, suggesting a dual mechanism of action .
Properties
Molecular Formula |
C11H13BrN2O2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-5,9-10,13-14H,6H2,1H3 |
InChI Key |
FQYVSAOBFIJEQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNNC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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